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Introduction
TIM-063 is a potent, ATP-competitive inhibitor of Ca2+/calmodulin-dependent protein kinase

kinase (CaMKK).[1] When covalently attached to a solid support matrix like sepharose, referred

to as TIM-063-Kinobeads or TIM-127-sepharose, it becomes a powerful tool for chemical

proteomics.[1][2][3] This affinity resin allows for the selective capture and identification of

protein targets, including the intended target and potential "off-target" interactors, directly from

complex biological samples such as cell or tissue lysates.[2][4]

This technique, a form of affinity chromatography, is instrumental in drug discovery and

development for several reasons.[5] It facilitates the elucidation of a compound's mechanism of

action, helps in identifying novel therapeutic targets, and allows for the assessment of a drug

candidate's selectivity profile.[6] A notable application of TIM-063-immobilized sepharose has

been the identification of Adaptor Protein 2-Associated Protein Kinase 1 (AAK1) as a significant

off-target kinase, leading to the development of more potent and selective AAK1 inhibitors.[4][7]

This document provides detailed protocols for using TIM-063-immobilized sepharose for target

identification, from the affinity pull-down procedure to sample preparation for mass

spectrometry analysis.
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The inhibitory activity of TIM-063 and its derivatives against target kinases provides a

quantitative basis for its use in affinity chromatography. The following tables summarize the

reported IC50 values.

Table 1: Inhibitory Activity of TIM-063 against AAK1 and CaMKK Isoforms

Compound Target Kinase IC50 (µM)

TIM-063 AAK1 8.51[4][7]

TIM-063 CaMKKα/1 0.63[4]

TIM-063 CaMKKβ/2 Not specified

Table 2: Inhibitory Activity of TIM-063 Derivative (TIM-098a) against AAK1 and CaMKK

Isoforms

Compound Target Kinase IC50 (µM)

TIM-098a AAK1 0.24[4][7]

TIM-098a (in cultured cells) AAK1 0.87[4][7]

TIM-098a CaMKKα/1 No inhibitory activity[4]

TIM-098a CaMKKβ/2 No inhibitory activity[4]

Experimental Protocols
Protocol 1: Affinity Pull-Down of Target Proteins using
TIM-063-Immobilized Sepharose
This protocol describes the enrichment of proteins that bind to TIM-063 from a complex protein

mixture, such as a tissue lysate.

Materials:

TIM-063-immobilized sepharose (TIM-127-sepharose)[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://researchmap.jp/ohtsuka-s/published_papers/45886175?lang=en
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://researchmap.jp/ohtsuka-s/published_papers/45886175?lang=en
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://researchmap.jp/ohtsuka-s/published_papers/45886175?lang=en
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10954696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control sepharose (without immobilized TIM-063)

Mouse cerebrum (or other tissue/cell sample)

Lysis Buffer (Buffer A): 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 0.05% Tween 20[2]

Protease inhibitor cocktail

CaCl2

Calmodulin (CaM)

Wash Buffer: Lysis Buffer containing 2 mM CaCl2[2]

Elution Buffer: Lysis Buffer containing 100 µM TIM-063[2]

Microcentrifuge tubes

End-over-end rotator

SDS-PAGE reagents and equipment

Immunoblotting reagents and equipment

Procedure:

Lysate Preparation:

Homogenize mouse cerebrum in ice-cold Lysis Buffer containing a protease inhibitor

cocktail.

Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 30 minutes at 4°C to

pellet cellular debris.

Collect the supernatant (cerebrum extract) and determine the protein concentration using

a standard protein assay (e.g., BCA assay).

Adjust the protein concentration of the extract to 5 mg/mL with Lysis Buffer.[2]
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Affinity Pull-Down:

In a microcentrifuge tube, incubate 450 µL of the cerebrum extract (2.25 mg total protein)

with 100 µL of either TIM-063-immobilized sepharose or control sepharose.[2]

Add CaCl2 to a final concentration of 2 mM and CaM to a final concentration of 6 µM.[2]

Incubate the mixture for 45 minutes at 4°C with gentle end-over-end rotation.[2]

Washing:

Pellet the sepharose beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute

at 4°C.

Carefully remove and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer.[2] After each wash, pellet

the beads by centrifugation and discard the supernatant.

Elution:

After the final wash, remove all residual wash buffer.

Add 100 µL of Elution Buffer to the beads.

Incubate for 30 minutes at 4°C with gentle agitation to elute the bound proteins.

Pellet the sepharose beads by centrifugation and carefully collect the supernatant

containing the eluted proteins.

Analysis:

The eluted proteins can be analyzed by SDS-PAGE followed by silver staining or

immunoblotting with specific antibodies to confirm the presence of known or suspected

target proteins.[4]

For identification of unknown interacting proteins, proceed to Protocol 2 for mass

spectrometry analysis.[2]
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Protocol 2: Sample Preparation for Mass Spectrometry
Analysis
This protocol outlines the steps for in-gel tryptic digestion of proteins separated by SDS-PAGE,

a common procedure for preparing samples for identification by mass spectrometry.

Materials:

Eluted protein sample from Protocol 1

SDS-PAGE gels

Coomassie Brilliant Blue or silver stain

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

Reduction solution: 10 mM Dithiothreitol (DTT) in 100 mM ammonium bicarbonate

Alkylation solution: 55 mM iodoacetamide in 100 mM ammonium bicarbonate

Trypsin (sequencing grade)

Digestion buffer: 50 mM ammonium bicarbonate

Peptide extraction solution: 50% acetonitrile, 5% formic acid

Microcentrifuge tubes

SpeedVac concentrator

Procedure:

SDS-PAGE and Band Excision:

Separate the eluted proteins from Protocol 1 on an SDS-PAGE gel.

Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.
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Excise the protein bands of interest from the gel using a clean scalpel. Cut the bands into

small pieces (approximately 1 mm³).[6]

Destaining:

Place the gel pieces into a clean microcentrifuge tube.

Add destaining solution to cover the gel pieces and vortex for 10-15 minutes.

Remove the destaining solution and repeat until the gel pieces are colorless.

Reduction and Alkylation:

Dehydrate the gel pieces with 100% acetonitrile for 5 minutes until they turn white and

shrink. Remove the acetonitrile.

Rehydrate the gel pieces in reduction solution and incubate at 56°C for 1 hour.[6]

Cool the sample to room temperature and remove the DTT solution.

Add alkylation solution and incubate in the dark at room temperature for 45 minutes.[6]

Remove the iodoacetamide solution and wash the gel pieces with 100 mM ammonium

bicarbonate, followed by dehydration with acetonitrile.

In-Gel Tryptic Digestion:

Dry the gel pieces completely in a SpeedVac concentrator.[6]

Rehydrate the gel pieces on ice with a minimal volume of trypsin solution (e.g., 12.5 ng/µL

in digestion buffer).[8]

After the gel pieces have absorbed the trypsin solution (approximately 30-45 minutes),

add enough digestion buffer to just cover the gel pieces.[6][8]

Incubate overnight at 37°C.[6][9]

Peptide Extraction:
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Collect the supernatant containing the digested peptides.

Add peptide extraction solution to the gel pieces and vortex or sonicate for 15-20 minutes.

Collect the supernatant and pool it with the previous supernatant.

Repeat the extraction step once more.

Dry the pooled peptide extracts in a SpeedVac concentrator.

Sample Desalting and Mass Spectrometry:

Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1%

trifluoroacetic acid).

Desalt the peptides using a C18 ZipTip or equivalent.

The sample is now ready for analysis by LC-MS/MS for protein identification.[2]
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Caption: Experimental workflow for target identification using TIM-063-immobilized sepharose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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